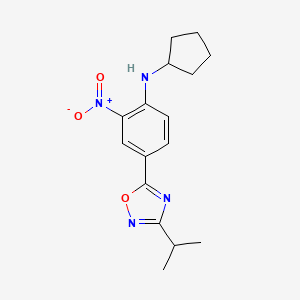
N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline, also known as CPI-455, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the nitroaniline family of compounds, which are known for their diverse range of biological activities. CPI-455 has been found to have a number of interesting properties, including its ability to modulate protein-protein interactions and its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline involves its ability to bind to specific proteins and modulate their interactions. As mentioned earlier, N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline binds to MDMX and disrupts its interaction with p53. This disruption leads to the activation of p53 and the induction of apoptosis in cancer cells. Additionally, N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been shown to inhibit the activity of a protein called BRD4, which is involved in the regulation of gene expression. By inhibiting BRD4, N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline can alter the expression of genes that are involved in various biological processes.
Biochemical and Physiological Effects:
N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been shown to have a number of biochemical and physiological effects. In addition to its ability to modulate protein-protein interactions, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One of the main advantages of N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline for lab experiments is its specificity for certain proteins. Because it binds to specific proteins, it can be used to study the role of those proteins in various biological processes. Additionally, N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been shown to have good pharmacokinetic properties, meaning that it is able to reach its target tissues and exert its effects. However, one limitation of N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline is that it is a relatively new compound, and its long-term effects are not yet fully understood.
未来方向
There are a number of future directions for research on N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline. One area of interest is the development of N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline as a therapeutic agent for cancer. Because of its ability to disrupt the interaction between MDMX and p53, N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has the potential to be a powerful cancer treatment. Additionally, research on the neuroprotective effects of N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline may lead to its development as a treatment for neurodegenerative diseases. Finally, further studies on the biochemical and physiological effects of N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline may uncover new applications for this compound in the treatment of a variety of diseases.
合成方法
The synthesis of N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline involves several steps, beginning with the reaction between cyclopentylamine and 2-nitroaniline to form N-cyclopentyl-2-nitroaniline. This intermediate is then reacted with isopropyl chloroformate and sodium azide to form the oxadiazole ring. The final step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas.
科学研究应用
N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been studied extensively for its potential applications in scientific research. One of the most interesting properties of this compound is its ability to modulate protein-protein interactions. It has been shown to bind to a specific protein called MDMX, which is known to play a role in the development of cancer. By binding to MDMX, N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline can disrupt the interaction between MDMX and another protein called p53, which is a tumor suppressor. This disruption can lead to the activation of p53 and the induction of apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
N-cyclopentyl-2-nitro-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-10(2)15-18-16(23-19-15)11-7-8-13(14(9-11)20(21)22)17-12-5-3-4-6-12/h7-10,12,17H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMJBAHUZVABIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=C(C=C2)NC3CCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


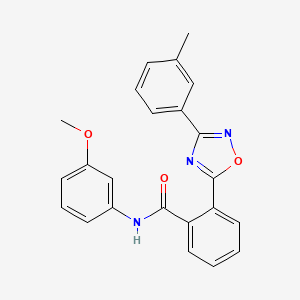
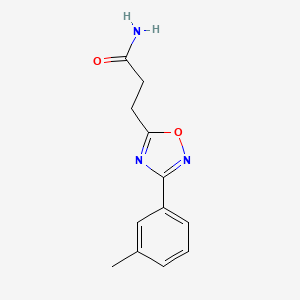

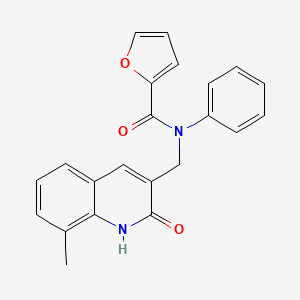



![2-methyl-5-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7686576.png)

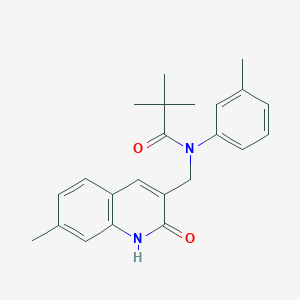

![N-[(4-chlorophenyl)methyl]-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7686606.png)
